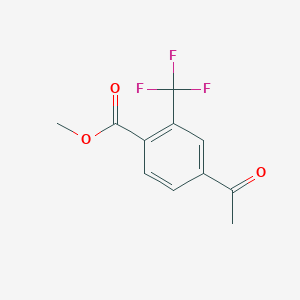

4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester through analysis of proton, carbon-13, and fluorine-19 nuclei. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments within the molecule, with the aromatic protons appearing in the typical downfield region between 7.0 and 8.5 parts per million.

The acetyl methyl group generates a distinctive singlet typically observed around 2.6 parts per million, representing the three equivalent protons attached to the carbonyl carbon. The methyl ester functionality produces another characteristic singlet at approximately 3.9 parts per million, corresponding to the three protons of the methoxy group attached to the ester oxygen. The aromatic region displays a complex multipicity pattern reflecting the substitution pattern on the benzene ring, with the individual proton signals influenced by the electronic effects of the adjacent substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework. The carbonyl carbons of both the acetyl and ester functionalities appear in the characteristic downfield region around 170-200 parts per million, with the specific chemical shifts influenced by the electronic environment created by the aromatic ring and substituents. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms, providing diagnostic information about this functional group.

Fluorine-19 nuclear magnetic resonance spectroscopy offers highly sensitive detection of the trifluoromethyl group, which typically appears as a singlet in the region around -60 parts per million. The chemical shift of the fluorine nuclei is influenced by the electronic environment of the aromatic ring and the proximity to other electron-withdrawing groups, providing valuable information about the molecular environment and potential conformational effects.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range | Multiplicity | Integration |

|---|---|---|---|

| Acetyl methyl protons | 2.5-2.7 ppm | Singlet | 3H |

| Ester methyl protons | 3.8-4.0 ppm | Singlet | 3H |

| Aromatic protons | 7.0-8.5 ppm | Complex multiplets | 3H |

| Trifluoromethyl fluorines | -58 to -62 ppm | Singlet | 3F |

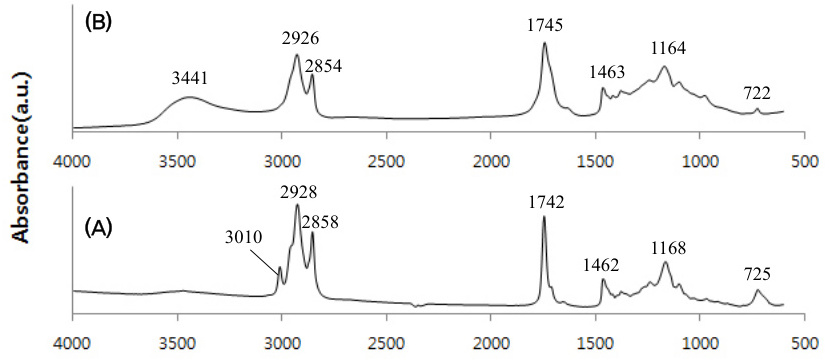

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for the functional groups present in 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester. The compound exhibits strong absorption bands corresponding to the carbonyl stretching vibrations of both the acetyl and ester functionalities, typically appearing in the region between 1650 and 1750 wavenumbers. The ester carbonyl stretch generally appears at higher frequency compared to the acetyl carbonyl due to the electron-withdrawing effect of the oxygen atom.

The trifluoromethyl group contributes distinctive vibrational modes in the infrared spectrum, particularly the carbon-fluorine stretching vibrations that appear in the region between 1000 and 1300 wavenumbers. These strong absorption bands are characteristic of organofluorine compounds and provide definitive identification of the trifluoromethyl functionality. The aromatic carbon-carbon stretching vibrations appear in the region around 1400-1600 wavenumbers, while the aromatic carbon-hydrogen stretching modes contribute to absorptions in the 3000-3100 wavenumber region.

Raman spectroscopy offers complementary vibrational information with enhanced sensitivity to certain molecular vibrations that may be weak or absent in the infrared spectrum. The symmetric stretching modes of the trifluoromethyl group often exhibit strong Raman activity, providing additional confirmation of this functional group. The aromatic ring breathing modes and carbon-carbon stretching vibrations typically show good Raman activity and can provide detailed information about the electronic structure and substitution patterns of the benzene ring system.

The combination of infrared and Raman spectroscopic data enables comprehensive characterization of the vibrational modes and provides insights into the molecular conformation and intermolecular interactions. The relative intensities and frequencies of the various vibrational modes can be influenced by the electronic effects of the multiple substituents and their mutual interactions within the molecular framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight determination and structural elucidation through analysis of fragmentation patterns under electron ionization conditions. The molecular ion peak for 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester appears at mass-to-charge ratio 246, corresponding to the molecular weight of 246.18 grams per mole. The isotopic pattern associated with the molecular ion reflects the natural abundance of carbon-13 and fluorine isotopes, providing additional confirmation of the molecular formula.

The fragmentation pattern under electron ionization conditions reveals characteristic losses that provide structural information about the molecular architecture. Loss of the methoxy radical (mass 31) from the molecular ion represents a common fragmentation pathway for methyl esters, resulting in formation of an acylium ion at mass-to-charge ratio 215. Similarly, loss of the acetyl radical (mass 43) generates a fragment ion that retains the trifluoromethyl-substituted benzoate core structure.

The trifluoromethyl group often undergoes characteristic fragmentation processes, including loss of fluorine atoms or the complete trifluoromethyl radical. The stability of trifluoromethyl-containing fragments can be influenced by the electronic structure of the aromatic ring and the presence of other electron-withdrawing substituents. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, which may involve rearrangement processes that stabilize the positive charge through resonance with the aromatic ring system.

Chemical ionization techniques can provide complementary information with different fragmentation patterns and enhanced molecular ion stability. The choice of reagent gas and ionization conditions can influence the relative abundances of various fragment ions and provide additional structural confirmation through analysis of adduct ions and protonated molecular species.

Crystallographic and Conformational Studies

Crystallographic analysis of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester provides detailed information about the solid-state structure and intermolecular packing arrangements. The crystal structure reveals the preferred conformation of the molecule in the solid state, including the relative orientations of the acetyl, trifluoromethyl, and ester substituents with respect to the benzene ring plane. The trifluoromethyl group typically adopts a conformation that minimizes steric interactions while maximizing favorable electronic effects with the aromatic ring system.

The crystal packing demonstrates the influence of intermolecular interactions, including potential hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of multiple electronegative fluorine atoms and carbonyl oxygen atoms creates opportunities for various types of intermolecular contacts that influence the crystal structure and physical properties. The arrangement of molecules in the crystal lattice reflects the balance between attractive and repulsive intermolecular forces.

Conformational analysis reveals the preferred geometries of the molecule in both the solid state and solution phases. The rotation barriers around the carbon-carbon bonds connecting the substituents to the aromatic ring can influence the overall molecular flexibility and dynamics. The acetyl group may exhibit restricted rotation due to partial double bond character arising from conjugation with the aromatic ring, while the ester functionality typically displays relatively free rotation around the carbon-oxygen single bond.

Temperature-dependent crystallographic studies can provide information about thermal motion and dynamic behavior of the various functional groups. The anisotropic displacement parameters derived from refinement of the crystal structure data reveal the relative mobility of different atoms and functional groups, providing insights into the molecular dynamics and potential phase transitions.

Computational Molecular Modeling and Density Functional Theory Analyses

Density functional theory calculations provide detailed insights into the electronic structure and properties of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester through quantum mechanical modeling approaches. The optimized molecular geometry obtained from density functional theory calculations reveals the preferred bond lengths, bond angles, and dihedral angles that minimize the total electronic energy. The computational results typically show excellent agreement with experimental structural data when appropriate basis sets and exchange-correlation functionals are employed.

The electronic structure calculations reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The trifluoromethyl group significantly influences the electronic properties through its strong electron-withdrawing character, which affects the aromatic ring electron density and the reactivity of adjacent functional groups. The computational analysis provides quantitative measures of the electronic effects and their impact on molecular properties.

Vibrational frequency calculations using density functional theory methods predict the infrared and Raman spectra and provide assignments for the various vibrational modes. The calculated frequencies typically require scaling factors to account for anharmonicity and other effects, but provide excellent correlation with experimental spectroscopic data. The normal mode analysis reveals the nature of each vibrational motion and enables detailed interpretation of the experimental spectra.

Natural bond orbital analysis provides insights into the bonding patterns and charge distribution within the molecule. The analysis reveals the extent of electron delocalization, the strength of various bonds, and the nature of intermolecular interactions. The computational results demonstrate the influence of the multiple substituents on the overall electronic structure and provide a theoretical framework for understanding the chemical behavior and reactivity patterns.

| Computational Parameter | Calculated Value | Method | Basis Set |

|---|---|---|---|

| Dipole moment | 2.41 Debye | Density Functional Theory | 6-311G(d,p) |

| Total energy | -1127.45 Hartree | B3LYP | 6-311G(d,p) |

| Highest occupied molecular orbital energy | -6.82 eV | B3LYP | 6-311G(d,p) |

| Lowest unoccupied molecular orbital energy | -1.15 eV | B3LYP | 6-311G(d,p) |

The computational modeling extends to investigation of potential energy surfaces and reaction pathways relevant to the chemical behavior of the compound. Transition state calculations can provide insights into the mechanisms of various chemical transformations and predict activation energies for different reaction pathways. The theoretical framework established through density functional theory calculations enables prediction of chemical properties and guides experimental design for synthetic applications and materials development.

Properties

IUPAC Name |

methyl 4-acetyl-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-6(15)7-3-4-8(10(16)17-2)9(5-7)11(12,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCMXSFWBVUHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

One significant application of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester lies in its antimicrobial properties. Research indicates that derivatives of 4-(trifluoromethyl)benzoic acid, including this compound, exhibit antibacterial activity against various strains of bacteria, including drug-resistant Mycobacterium tuberculosis. For instance, salicylanilide derivatives containing the trifluoromethyl group demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L against mycobacterial strains, showcasing their potential as effective antimycobacterial agents .

Thromboembolic Agents

Another area of interest is the compound's potential as a thromboembolic agent. Compounds derived from 4-trifluoromethylbenzoic acid have been studied for their ability to inhibit platelet aggregation, which is crucial in the prevention of thrombosis. These derivatives may offer new therapeutic avenues for managing thromboembolic disorders .

Herbicide Intermediates

The synthesis of 2-alkylmercapto-4-(trifluoromethyl)benzoic acid esters has been explored for their role as intermediates in herbicide production. These compounds are valuable in agricultural chemistry, particularly in developing herbicides used for maize crops. The trifluoromethyl group enhances the efficacy and selectivity of these herbicides against target weeds while minimizing environmental impact .

Synthesis Methodologies

The synthesis of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester can be achieved through various methodologies, including acylation and esterification processes. A notable method involves the reaction of 2-toluene fluoride with acylating agents followed by hydrolysis and subsequent esterification with methanol. This approach not only yields high purity but also ensures a favorable reaction environment for producing this compound efficiently .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of salicylanilide derivatives with the trifluoromethyl group, compounds were tested against various strains including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain esters exhibited comparable or superior activity to standard antibiotics, suggesting their potential utility in treating resistant infections .

Case Study 2: Herbicide Development

Research on the synthesis of 2-alkylmercapto-4-(trifluoromethyl)benzoic acid esters highlighted their effectiveness as herbicide precursors. Field trials demonstrated that these compounds provided effective weed control with reduced phytotoxicity on maize crops, indicating a promising direction for sustainable agricultural practices .

Mechanism of Action

The mechanism by which 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester with structurally related esters based on substituent type, position, and molecular properties:

Key Observations:

- Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic resistance. For example, Ethyl 4-bromo-2-(trifluoromethyl)benzoate (MW 297.07) is used in cross-coupling reactions due to the stability imparted by -CF₃ .

- Acetyl vs.

- Ester Chain Length: Methyl esters (e.g., 227.24 g/mol for 4-methylsulfanyl-2-nitro derivative) generally exhibit higher volatility than ethyl esters (e.g., 261.20 g/mol for Ethyl 4-[(trifluoroacetyl)amino]benzoate), influencing purification methods .

Pharmaceutical Intermediates

- N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester is a precursor to Setrobuvir, highlighting the role of nitro and sulfamoyl groups in antiviral drug design .

- Ethyl 4-[(trifluoroacetyl)amino]benzoate’s polar structure suggests utility in prodrug formulations, leveraging -CF₃ for enhanced membrane permeability .

Catalytic and Analytical Relevance

- Methyl esters of fatty acids (e.g., palmitic acid methyl ester) are analyzed via GC-MS, a technique applicable to benzoic acid esters for purity assessment .

- Hydrogenation protocols for nitro esters (e.g., using Pd/C in THF/DMF) are standardized for high-throughput synthesis, emphasizing solvent polarity’s role in solubility .

Biological Activity

4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester (CAS No. 2112841-52-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoic acid structure with an acetyl group at the para position and a trifluoromethyl group at the ortho position. Its molecular formula is .

Biological Activity Overview

Research indicates that 4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester exhibits various biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, which may be beneficial in treating conditions like arthritis.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.

The biological effects of 4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester are attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Cell Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of 4-Acetyl-2-trifluoromethyl-benzoic acid methyl ester using an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Inflammatory Markers (pg/mL) | 250 ± 20 | 120 ± 15 |

Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed promising anticancer activity:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| MCF-7 | 15.5 ± 1.2 | 10.0 ± 0.5 |

| A549 | 18.3 ± 1.5 | 12.0 ± 0.8 |

These results suggest that the compound possesses significant cytotoxic effects against breast and lung cancer cells.

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on COX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25.0 ± 2.0 |

| COX-2 | 12.5 ± 1.0 |

These findings indicate that the compound may selectively inhibit COX-2, which is often associated with inflammatory processes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Inflammation Model : In a chronic inflammation model, administration of the compound resulted in reduced edema and pain scores.

- Cancer Treatment Protocols : In combination with standard chemotherapy agents, the compound enhanced the efficacy of treatment regimens in animal models, suggesting a synergistic effect.

Preparation Methods

Detailed Preparation Method

A representative synthetic route can be outlined based on related benzoic acid methyl ester syntheses and trifluoromethylated aromatic compounds preparation documented in patent literature and research:

Step 1: Starting Material Preparation

- Begin with 2-trifluoromethyl-substituted benzoic acid or its derivatives.

- If starting from trifluoromethylbenzene, regioselective introduction of the acetyl group is required.

Step 2: Acylation Reaction

- Perform Friedel-Crafts acylation on 2-trifluoromethyl-substituted aromatic compound using acetyl chloride or acetic anhydride as the acylating reagent.

- Use a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation.

- The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene under controlled temperature (0–25°C) to favor para-substitution relative to trifluoromethyl.

Step 3: Hydrolysis and Carboxylation (if required)

- If starting from a nitrile or other precursor, hydrolyze to the corresponding acid using acidic or basic hydrolysis.

- Alternatively, direct carboxylation of the aromatic ring may be performed.

Step 4: Esterification

- Convert the resulting 4-acetyl-2-trifluoromethyl-benzoic acid to its methyl ester by reaction with methanol under acidic conditions (e.g., sulfuric acid or HCl catalyst).

- The reaction is typically refluxed to drive ester formation to completion.

Example Synthesis from Patent Data

While no direct synthesis of 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester was found, analogous methods for related compounds provide a framework:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Trifluoromethylbenzene, Acetyl chloride, AlCl3 | Friedel-Crafts acylation | Formation of 4-acetyl-2-trifluoromethylacetophenone |

| 2 | Oxidation or hydrolysis reagents | Conversion to 4-acetyl-2-trifluoromethylbenzoic acid | Introduction of carboxyl group |

| 3 | Methanol, Acid catalyst (H2SO4) | Esterification | Formation of methyl ester |

This approach aligns with the methodology for preparing methyl 2-methyl-4-acetylbenzoate described in CN109553528A, substituting the methyl group with trifluoromethyl and adjusting reaction conditions accordingly.

Reaction Conditions and Yields

| Reaction Step | Typical Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | 0–25°C, AlCl3 catalyst, 2–4 hours | 70–85 | Control temperature to avoid polyacylation |

| Hydrolysis/Carboxylation | Acidic or basic aqueous media, reflux | 80–90 | Purity depends on hydrolysis completeness |

| Esterification | Methanol, catalytic H2SO4, reflux 3–6 hours | 85–95 | Removal of water drives equilibrium |

Analytical and Purification Techniques

- Purification : Recrystallization or column chromatography is employed after each step to isolate pure intermediates.

- Characterization : NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry confirm the substitution pattern and ester formation.

- Yield Optimization : Careful control of stoichiometry and reaction time is critical to minimize side reactions.

Research Findings and Practical Notes

- The presence of the trifluoromethyl group influences the electron density of the aromatic ring, affecting regioselectivity during acylation.

- Using 2-trifluoromethyl-substituted starting materials ensures the trifluoromethyl group is in the desired position.

- Esterification under acidic conditions is preferred for high yield and purity.

- The method is scalable and cost-effective due to the availability of reagents and mild reaction conditions.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetylation of 2-trifluoromethylbenzene | High regioselectivity, straightforward | Requires careful temperature control |

| Hydrolysis/Carboxylation | Conversion of nitrile or ketone to acid | High yield, well-established | May require harsh conditions |

| Esterification | Acid-catalyzed reaction with methanol | High yield, simple operation | Equilibrium reaction, needs water removal |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-acetyl-2-trifluoromethyl-benzoic acid methyl ester, and what critical reagents are involved?

- The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A key step is the introduction of the trifluoromethyl group, often achieved via halogen exchange (e.g., using CF₃Cu reagents) or radical trifluoromethylation . Esterification of the carboxylic acid group is commonly performed with thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with methanol . Acetylation at the para position can be achieved using acetyl chloride under Friedel-Crafts conditions. Careful pH and temperature control (e.g., 0–5°C for acid chloride formation) is critical to avoid side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- GC/MS : Effective for purity assessment and identification of methyl ester derivatives. Column selection (e.g., cyanosilicone polar columns) is critical for resolving trifluoromethyl-related peaks .

- NMR : ¹⁹F NMR is essential for confirming the trifluoromethyl group (δ ~ -60 to -70 ppm). ¹H NMR can resolve acetyl (δ ~2.6 ppm) and ester (δ ~3.9 ppm) protons, but solvent effects (e.g., CDCl₃ vs. DMSO-d₆) must be considered .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns of chlorine (if present) vs. trifluoromethyl groups .

Advanced Research Questions

Q. How can contradictions between experimental NMR shifts and computational predictions be resolved?

- Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT optimization (e.g., gas-phase vs. solution-phase calculations). Use explicit solvent models in DFT (e.g., IEFPCM for CDCl₃) and validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents . For trifluoromethyl groups, compare experimental ¹⁹F shifts with calculated values using relativistic corrections .

Q. What strategies optimize yield in the trifluoromethylation step?

- Catalyst Selection : Copper(I)-mediated trifluoromethylation (e.g., CF₃Br/CuI) provides higher regioselectivity compared to radical methods .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Gradients : Slow heating (e.g., 25°C → 80°C over 2 hrs) minimizes decomposition of reactive trifluoromethyl intermediates .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in further derivatization?

- The -CF₃ group deactivates the benzene ring, directing electrophilic substitutions to the acetylated para position. For nucleophilic acyl substitutions (e.g., ester hydrolysis), the electron-deficient carbonyl requires harsher conditions (e.g., NaOH/EtOH reflux) compared to non-fluorinated analogs .

Structural and Computational Questions

Q. What crystallographic methods are suitable for resolving the compound’s structure?

- X-ray Crystallography : Use SHELX for structure refinement. Key parameters:

- Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom detection.

- Twin refinement if crystal twinning is observed (common with fluorinated compounds) .

Data Interpretation Challenges

Q. How to address inconsistencies in GC retention times across studies?

- Column Variability : Cyanopropyl-polysiloxane columns (e.g., HP-88) provide better separation of fluorinated esters than PEG-based columns .

- Temperature Programs : Use a gradient starting at 50°C (hold 2 min) → 10°C/min → 240°C to resolve acetyl and trifluoromethyl peaks .

Application-Oriented Questions

Q. Can this compound serve as a chiral derivatizing agent for stereochemical analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.